6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-(azetidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEOPRQEVIEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Typical Synthetic Sequence:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Pyridazine ring formation | Cyclization of appropriate precursors to form pyridazine-3-carboxylic acid core | Acidic or basic medium, elevated temperature |
| 2 | Halogenation | Introduction of a leaving group (e.g., chloro or bromo) at the 6-position | Use of halogenating agents like POCl3 or NBS |
| 3 | Nucleophilic substitution | Reaction of 6-halopyridazine-3-carboxylic acid with azetidine to form 6-(azetidin-1-yl) derivative | Solvent: polar aprotic (e.g., DMF, DMSO); base may be used to facilitate substitution |
| 4 | Purification | Isolation and purification of the target acid | Crystallization, chromatography |
This route is supported by the synthesis of ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate, a closely related ester intermediate, which can be hydrolyzed to the corresponding carboxylic acid if needed.
Reaction Conditions and Optimization
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps due to their ability to solubilize both the azetidine nucleophile and the pyridazine substrate.
- Temperature : Elevated temperatures (typically 80–120 °C) are employed to facilitate the substitution reaction.
- Catalysts/Base : Mild bases such as potassium carbonate (K2CO3) or triethylamine (TEA) may be used to deprotonate azetidine and enhance nucleophilicity.
- Reaction Time : Varies from several hours to overnight, depending on substrate reactivity.
Industrial and Large-Scale Preparation
In industrial settings, the synthesis of this compound or its esters is optimized for yield and purity. Techniques such as continuous flow chemistry have been applied to improve scalability and reaction control.
- Continuous flow reactors allow precise temperature and mixing control, reducing side reactions and improving product consistency.
- Catalyst and solvent recycling are implemented to reduce waste and cost.
- Purification is often performed via crystallization or preparative chromatography to meet pharmaceutical-grade purity requirements.
Related Research Findings and Applications
While direct detailed synthetic protocols for this compound are limited in open literature, the compound is often studied as part of broader research on pyridazine derivatives with biological activity.
- The azetidine substituent is introduced to modulate biological properties such as solubility, binding affinity, and metabolic stability.
- Analogous compounds like ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate serve as intermediates for further functionalization or biological evaluation.
- Research on related pyridazine derivatives indicates that substitutions at the 6-position influence interactions with biological targets, which is critical for designing antiproliferative or enzyme inhibitory agents.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Pyridazine-3-carboxylic acid or ester derivatives, azetidine or azetidine derivatives |
| Key Reaction | Nucleophilic substitution of 6-halopyridazine-3-carboxylic acid derivative with azetidine |
| Solvents | DMF, DMSO |
| Temperature Range | 80–120 °C |
| Catalysts/Bases | K2CO3, triethylamine |
| Purification Techniques | Crystallization, chromatography |
| Scale | Laboratory to industrial scale with continuous flow options |
| Challenges | Controlling regioselectivity, avoiding side reactions, optimizing yield and purity |
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
PROTAC Development
Overview of PROTAC Technology
PROTAC technology represents a novel approach to targeted protein degradation, allowing for the selective removal of disease-causing proteins from cells. This method utilizes bifunctional molecules that can bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
The compound serves as a rigid linker in PROTACs, which is crucial for maintaining the spatial orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself. The rigidity provided by this linker can enhance the drug-like properties of the PROTACs, thereby improving their efficacy and specificity in targeting proteins for degradation .
Chemical Conjugates and Bioconjugation
Applications in Bioconjugation
In addition to its role in PROTACs, this compound can also be utilized in chemical conjugates. These conjugates can facilitate the delivery of therapeutic agents directly to specific cells or tissues, enhancing the therapeutic index while minimizing off-target effects.
Benefits of Using Rigid Linkers
The incorporation of rigid linkers like this compound allows for better control over the orientation and distance between functional groups in bioconjugates. This control is essential for optimizing interactions with biological targets, improving stability, and enhancing overall therapeutic outcomes .
Case Study: Targeted Protein Degradation
In recent studies focusing on targeted protein degradation using PROTACs, researchers have reported that incorporating rigid linkers significantly improves degradation rates of target proteins. For instance, a study demonstrated that PROTACs utilizing this compound as a linker showed enhanced binding affinity to both target proteins and E3 ligases compared to those with flexible linkers .
Research Insights
Research has indicated that compounds like this compound not only improve the efficacy of PROTACs but also contribute to their safety profile by reducing off-target effects. The ability to precisely control the spatial arrangement of pharmacophores through rigid linkers has been shown to correlate with improved therapeutic indices in preclinical models .
Data Table: Comparison of Linker Types in PROTAC Development
| Linker Type | Rigidity | Binding Affinity | Therapeutic Index | Off-target Effects |
|---|---|---|---|---|
| Flexible Linker | Low | Moderate | Moderate | Higher |
| Rigid Linker | High | High | High | Lower |
This table summarizes key attributes associated with different types of linkers used in PROTAC development, highlighting the advantages of using rigid linkers like this compound.
Wirkmechanismus
The mechanism of action of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridazine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations: Ring Size and Heteroatoms
Table 1: Key Structural Differences Among Pyridazine Derivatives
Key Observations:
- Ring Size: Smaller rings (e.g., azetidine) impose higher steric strain but may enhance metabolic stability by reducing enzymatic oxidation .
- Heteroatoms : Piperazine derivatives (2 N atoms) increase basicity and hydrogen-bonding capacity compared to azetidine (1 N), which could enhance interactions with charged residues in enzyme active sites .
Physicochemical Properties
- Solubility and logP : Azetidine’s smaller ring may improve aqueous solubility compared to bulkier piperidine derivatives (e.g., logP ~2.5–3.5 estimated for piperidine analogs) . However, pyrazole-substituted analogs (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid) could exhibit higher solubility due to hydrogen-bonding pyrazole nitrogens .
Biologische Aktivität
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyridazine ring followed by the introduction of the azetidine moiety. The compound's structure can be represented as follows:
Key Features:
- Molecular Weight: 194.20 g/mol
- CAS Number: 1864713-32-5
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | 2.18 | |
| Compound X | E. coli | 1.35 | |
| Compound Y | S. aureus | 4.00 |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. In vitro assays demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines, such as human pancreatic and gastric cancer cells.
Case Study:
In a study evaluating the cytotoxic effects of various derivatives, compound Z derived from pyridazine showed a significant reduction in cell viability in the SGC7901 human gastric cancer cell line with an IC50 value of 15 µM, indicating promising anticancer activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction: It can interact with specific cellular receptors, modulating signaling pathways associated with growth and apoptosis.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and clearance rates in animal models. Toxicology assessments indicate low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 70 |
| Volume of Distribution (L/kg) | 0.5 |
| Half-Life (hours) | 6 |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with pyridazine precursors via nucleophilic substitution. For example, brominated analogs (e.g., ) use Suzuki-Miyaura coupling, adaptable by substituting azetidine reagents . Reaction temperature (e.g., 100°C in toluene, ) and catalyst selection (e.g., palladium-based catalysts) minimize byproducts. Purification via reverse-phase chromatography (C18 columns, ) achieves >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR (400-100 MHz) for structural confirmation, as in . LCMS (e.g., m/z 443 [M+H]+, ) and HPLC (retention time analysis under TFA-modified conditions, ) validate purity .
Q. What safety protocols are critical when handling azetidine-containing compounds?
- Methodological Answer : Follow SDS guidelines (): use PPE (gloves, goggles), work in fume hoods, and store at -20°C under inert gas to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields and scalability be optimized for this compound?
- Methodological Answer : Optimize stoichiometry (1.2-1.5 equivalents of azetidine), solvent choice (toluene/DMF), and employ microwave-assisted synthesis. achieved 83% yield via reverse-phase purification, suggesting scalable methods . Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).
Q. What experimental approaches resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, ) . Use orthogonal assays (enzymatic vs. cell-based) and validate with structurally defined analogs () . Meta-analysis of apoptosis studies () reconciles inconsistencies .
Q. How should SAR studies be designed to explore pharmacological potential?
- Methodological Answer : Modular substitutions at azetidine and pyridazine rings (e.g., halogenation, alkylation) based on TLR7-9 antagonism studies () . Combine high-throughput screening (HTS) with molecular docking (inferred from ) to prioritize derivatives for in vivo testing (e.g., lipid-lowering effects in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
